molecular formula C11H12O4 B8392229 (4-Formyl-phenyl)-hydroxy-acetic acid ethyl ester

(4-Formyl-phenyl)-hydroxy-acetic acid ethyl ester

Cat. No. B8392229
M. Wt: 208.21 g/mol
InChI Key: ZXEFAHYNONAYQT-UHFFFAOYSA-N
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Patent
US07576215B2

Procedure details

A mixture of (4-cyano-phenyl)-oxo-acetic acid ethyl ester 0.41 g, 2.0 mmol) in 25 mL of 90% formic acid and a large excess of Raney nickel (50% slurry in water) was refluxed for 1 hr. The solid was filtered off and the liquid was concentrated. The crude material was purified by silica gel chromatography (5˜100% ethyl acetate/hexane) to give 0.35 g of (4-formyl-phenyl)-hydroxy-acetic acid ethyl ester as an oil.
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5]([C:7]1[CH:12]=[CH:11][C:10]([C:13]#N)=[CH:9][CH:8]=1)=[O:6])[CH3:2].C(O)=[O:17]>[Ni]>[CH2:1]([O:3][C:4](=[O:15])[CH:5]([C:7]1[CH:12]=[CH:11][C:10]([CH:13]=[O:17])=[CH:9][CH:8]=1)[OH:6])[CH3:2]

Inputs

Step One
Name
Quantity
0.41 g
Type
reactant
Smiles
C(C)OC(C(=O)C1=CC=C(C=C1)C#N)=O
Name
Quantity
25 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the liquid was concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography (5˜100% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(O)C1=CC=C(C=C1)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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